molecular formula C9H13ClF3N3O2S B6682266 N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride

N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride

Cat. No.: B6682266
M. Wt: 319.73 g/mol
InChI Key: VUYACVZOBXBFNR-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride is a unique compound often used in a range of scientific applications. This compound's interesting structural components, like its sulfonamide and trifluoromethyl groups, make it a candidate for various chemical reactions and biological interactions.

Properties

IUPAC Name

N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2S.ClH/c1-6(4-13)15-18(16,17)7-2-3-8(14-5-7)9(10,11)12;/h2-3,5-6,15H,4,13H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYACVZOBXBFNR-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NS(=O)(=O)C1=CN=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NS(=O)(=O)C1=CN=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride typically involves multi-step organic synthesis. The primary starting materials include pyridine derivatives, which undergo various stages of amination, sulfonylation, and hydrochloride formation. The conditions involve specific catalysts, temperature controls, and purification processes to ensure high yield and purity.

Industrial Production Methods

Industrial production often scales up these reactions using batch reactors or continuous flow systems. This ensures efficient production while maintaining stringent control over reaction conditions to minimize by-products and optimize overall yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: It can undergo oxidation, impacting its amino or pyridine moiety.

  • Reduction: Reduction reactions can target the sulfonamide or pyridine components.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, KMnO4.

  • Reduction Agents: LiAlH4, NaBH4.

  • Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

  • Oxidation Products: Oxidized pyridine derivatives.

  • Reduction Products: Reduced sulfonamide derivatives.

  • Substitution Products: Substituted pyridine or sulfonamide compounds.

Scientific Research Applications

N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride has broad applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its interactions with enzymes and proteins.

  • Medicine: Explored for potential therapeutic effects due to its unique functional groups.

  • Industry: Utilized in materials science and as a reagent in various chemical processes.

Mechanism of Action

This compound's mechanism of action is closely tied to its interaction with biological targets:

  • Molecular Targets: Enzymes, receptors.

  • Pathways Involved: It can modulate enzyme activity, receptor binding, or influence cellular pathways through its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-aminoethyl]-6-(trifluoromethyl)pyridine-3-sulfonamide

  • N-[(1S)-1-amino-2-methylpropyl]-6-(trifluoromethyl)pyridine-3-sulfonamide

  • N-[1-amino-2-propyl]-5-(trifluoromethyl)pyridine-3-sulfonamide

Uniqueness

What sets N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride apart is its specific spatial arrangement, enhancing its reactivity and binding properties in biochemical environments, thereby widening its applicability spectrum in research and industrial domains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.